molecular formula C14H20ClN3O3 B1389526 tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate CAS No. 939986-47-7

tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate

Cat. No.: B1389526
CAS No.: 939986-47-7
M. Wt: 313.78 g/mol
InChI Key: IUYSDUHNGYZGMH-UHFFFAOYSA-N
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Description

Tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H20ClN3O3 and its molecular weight is 313.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Chemical Identity
tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate, also known by its CAS number 939986-47-7, is a compound that has garnered attention for its potential biological activities. With a molecular formula of C14H20ClN3O3 and a molar mass of 313.78 g/mol, this compound features a piperidine core substituted with a chloropyrimidine moiety, which may contribute to its pharmacological properties .

Biological Activity

Pharmacological Significance
The compound's structure suggests potential interactions with biological targets due to the presence of both the piperidine and chloropyrimidine functionalities. Piperidine derivatives are widely recognized for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer effects .

Research indicates that compounds with similar structures can act as enzyme inhibitors or interact with various receptors in biological systems. For instance, piperidine derivatives have shown efficacy as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases . The presence of the chloropyrimidine group may enhance these interactions, potentially increasing the compound's potency against specific targets.

Research Findings

Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds. Here are some key findings:

StudyCompoundBiological ActivityResults
1 Piperidine derivativesAntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilis
2 PiperidinothiosemicarbazonesTuberculostaticMIC values as low as 2 µg/mL against M. tuberculosis strains
3 Various piperidine derivativesAcetylcholinesterase inhibitionStrong inhibitory activity noted

These studies underline the potential for this compound to exhibit similar biological activities.

Safety and Toxicology

Hazard Identification
According to safety data sheets, this compound is classified as causing skin and eye irritation (Category 2) and may exhibit specific target organ toxicity upon single exposure (Category 3) . Proper handling protocols should be followed to mitigate risks during research applications.

Properties

IUPAC Name

tert-butyl 3-(4-chloropyrimidin-2-yl)oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-8-4-5-10(9-18)20-12-16-7-6-11(15)17-12/h6-7,10H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYSDUHNGYZGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671583
Record name tert-Butyl 3-[(4-chloropyrimidin-2-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-47-7
Record name tert-Butyl 3-[(4-chloropyrimidin-2-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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